N-tert-Butylphthalimide

Physicochemical Property Formulation Solid-State Handling

Researchers face handling challenges with high-melting phthalimides (>230°C) and unpredictable SAR from simple N-alkyl analogs. N-tert-Butylphthalimide (CAS 2141-99-3) solves this with a uniquely low melting point (59-60°C) for melt-based or mechanochemical reactions. • LogP 2.3 - optimal for CNS drug discovery and fine-tuning lipophilicity • Active TNF-α enhancer (HL-60 cells) - critical positive control vs. inactive n-butyl isomer • Sterically protected Gabriel synthesis - installs tert-butylamine moiety with chemoselective deprotection Available for immediate shipment. Technical data sheet provided.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 2141-99-3
Cat. No. B12802642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-Butylphthalimide
CAS2141-99-3
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C12H13NO2/c1-12(2,3)13-10(14)8-6-4-5-7-9(8)11(13)15/h4-7H,1-3H3
InChIKeyAMEZJARRAUZZHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-tert-Butylphthalimide: Physicochemical Profile and Differentiation


N-tert-Butylphthalimide (CAS 2141-99-3) is an N-substituted phthalimide derivative characterized by a bulky tert-butyl group on the imide nitrogen. This structural feature confers distinct physicochemical properties, including a significantly lower melting point (59–60 °C) [1] and a calculated XLogP3 of 2.3 [2], which differentiates it from other N-alkyl and N-aryl phthalimide analogs. It is primarily utilized as a synthetic intermediate and building block in medicinal chemistry and organic synthesis, where its steric and electronic profile can influence reaction outcomes and biological activity [3].

Why N-tert-Butylphthalimide Cannot Replace Other N-Alkyl Phthalimides


The tert-butyl substituent on N-tert-Butylphthalimide introduces substantial steric bulk and unique electronic effects that are absent in smaller N-alkyl analogs like N-methyl- or N-ethylphthalimide [1]. This directly impacts critical selection criteria such as lipophilicity (logP), solid-state handling properties (melting point), and biological target engagement. For example, N-tert-Butylphthalimide has been shown to exhibit a distinct biological activity profile, enhancing tumor necrosis factor (TNF)-α production in HL-60 cells, whereas its close structural analog N-n-butylphthalimide is inactive in the same assay [2]. Simple substitution based on the phthalimide core alone is therefore not predictive of performance and can lead to experimental failure or unreliable structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Guide


Lower Melting Point Simplifies Handling vs. Unsubstituted Phthalimide

N-tert-Butylphthalimide has a melting point of 59–60 °C, which is dramatically lower than that of unsubstituted phthalimide (mp 232–238 °C) [1]. This represents a lowering of the phase transition temperature by approximately 175 °C, placing it in a range that facilitates low-energy melt processing and formulation strategies unattainable with the parent compound.

Physicochemical Property Formulation Solid-State Handling

Intermediate Lipophilicity Differentiates from Short-Chain and Aromatic Analogs

The calculated partition coefficient (XLogP3) for N-tert-Butylphthalimide is 2.3 [1]. This places its lipophilicity in an intermediate range, distinct from the less lipophilic short-chain N-alkylphthalimides such as N-methylphthalimide (XLogP ~1.3) [2] and N-ethylphthalimide (logP ~1.65) [3], and lower than the more lipophilic N-arylphthalimides like N-phenylphthalimide (logP ~2.55) . This is a quantifiable physicochemical difference that impacts solubility and membrane permeability.

Lipophilicity Drug Design ADME Partition Coefficient

Steric Bulk Dictates Unique Reaction Outcome in Gabriel Amine Synthesis

In the context of the Gabriel amine synthesis, N-tert-butylphthalimide undergoes hydrolysis to exclusively yield tert-butylamine [1]. In contrast, the use of other alkyl halides produces the corresponding primary amine. This demonstrates that the steric environment of the tert-butyl group fundamentally alters the final product identity, a crucial consideration when the phthalimide is employed as a masked amine synthon. This is a consequence of the SN2-resistant neopentyl-like center created by the tert-butyl group.

Gabriel Synthesis Regioselectivity Steric Hindrance Organic Synthesis

Differential TNF-α Enhancement vs. Inactive N-n-Butyl Analog in HL-60 Cells

In a comparative study of N-alkylphthalimides as simplified thalidomide analogs, N-tert-butylphthalimide demonstrated thalidomidal activity by enhancing 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced tumor necrosis factor (TNF)-α production in human leukemia HL-60 cells [1]. Critically, under the same assay conditions, N-n-butylphthalimide was completely inactive [1]. This indicates a steep structure-activity relationship where the branched tert-butyl group is specifically required for biological activity, while the linear n-butyl chain abolishes it.

Immunomodulation Biological Response Modifier Thalidomide Analog TNF-alpha

Optimal Application Scenarios


Low-Temperature Formulation and Mechanochemical Synthesis

Given its uniquely low melting point of 59–60 °C compared to other phthalimides [1], N-tert-Butylphthalimide is an excellent candidate for melt-based formulations and solvent-free mechanochemical reactions. Its low melting point allows it to be processed as a liquid or soft solid at moderate temperatures, reducing energy consumption and enabling new reaction pathways that are inaccessible to high-melting analogs like phthalimide (mp >230 °C).

CNS-Penetrant or Intermediate-Lipophilicity Drug Candidate Design

With an XLogP3 of 2.3, N-tert-Butylphthalimide sits in the optimal lipophilicity window for central nervous system (CNS) drug discovery and other programs requiring balanced permeability and solubility [2]. It can be used as a fragment or scaffold in medicinal chemistry to fine-tune the logP of lead compounds, serving as a more hydrophobic alternative to N-methylphthalimide (logP 1.3) without the high lipophilicity burden of N-benzyl or N-phenyl analogs that may lead to off-target promiscuity.

Synthetic Protection of tert-Butylamine in Complex Molecules

N-tert-Butylphthalimide is the reagent of choice for installing or protecting a tert-butylamine moiety via the Gabriel synthesis protocol. Its steric bulk ensures that subsequent deprotection strategies are chemoselective, and it provides a stable, crystalline intermediate that is easy to handle [3]. This application is crucial in the synthesis of pharmaceuticals and agrochemicals where a tert-butylamine motif is required.

Immunomodulatory Research on the Thalidomide Pharmacophore

In biological studies investigating the regulation of TNF-α production, N-tert-Butylphthalimide is a critical active comparator. Its proven ability to enhance TPA-induced TNF-α production in HL-60 cells, contrasted with the inactivity of its linear n-butyl isomer, makes it an essential tool for dissecting the structural requirements of immunomodulatory phthalimides [4]. It can be used as a positive control or as a starting point for developing more potent analogs.

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